molecular formula C23H28ClNO2 B4900699 [1-[3-(2-chlorophenyl)propanoyl]-4-(2-phenylethyl)-4-piperidinyl]methanol

[1-[3-(2-chlorophenyl)propanoyl]-4-(2-phenylethyl)-4-piperidinyl]methanol

Cat. No. B4900699
M. Wt: 385.9 g/mol
InChI Key: HPKMVEILZQJJQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-[3-(2-chlorophenyl)propanoyl]-4-(2-phenylethyl)-4-piperidinyl]methanol, also known as CPP-109, is a chemical compound that has gained significant attention in the field of scientific research. CPP-109 is a derivative of the drug vigabatrin, which is used to treat epilepsy. CPP-109 has been found to be a potent inhibitor of the enzyme GABA transaminase, which is responsible for the breakdown of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain.

Scientific Research Applications

[1-[3-(2-chlorophenyl)propanoyl]-4-(2-phenylethyl)-4-piperidinyl]methanol has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been found to be effective in the treatment of addiction, specifically cocaine and alcohol addiction. This compound has also shown promise in the treatment of anxiety disorders, depression, and post-traumatic stress disorder (PTSD). Additionally, this compound has been studied for its potential use in the treatment of epilepsy and other seizure disorders.

Mechanism of Action

[1-[3-(2-chlorophenyl)propanoyl]-4-(2-phenylethyl)-4-piperidinyl]methanol works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of the neurotransmitter GABA in the brain. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, which has a calming and inhibitory effect on the central nervous system. This mechanism of action is similar to that of benzodiazepines, which are commonly used to treat anxiety disorders.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects on the brain. It has been shown to increase the levels of GABA in the brain, which leads to a reduction in anxiety and stress. This compound has also been found to increase the levels of dopamine in the brain, which is associated with pleasure and reward. Additionally, this compound has been shown to increase the levels of serotonin in the brain, which is associated with mood regulation.

Advantages and Limitations for Lab Experiments

[1-[3-(2-chlorophenyl)propanoyl]-4-(2-phenylethyl)-4-piperidinyl]methanol has several advantages for lab experiments. It is a potent and selective inhibitor of GABA transaminase, which makes it an ideal tool for studying the role of GABA in the brain. Additionally, this compound has been found to be relatively safe and well-tolerated in humans, which makes it a promising candidate for clinical trials. However, there are also limitations to using this compound in lab experiments. For example, its effects on the brain may be complex and difficult to study. Additionally, this compound may have off-target effects on other enzymes and neurotransmitters, which could complicate the interpretation of results.

Future Directions

[1-[3-(2-chlorophenyl)propanoyl]-4-(2-phenylethyl)-4-piperidinyl]methanol has several potential future directions for scientific research. One area of interest is its potential use in the treatment of addiction. Further studies are needed to determine the optimal dosage and duration of treatment for addiction. Additionally, this compound may have applications in the treatment of other psychiatric disorders, such as anxiety and depression. Further research is needed to determine the safety and efficacy of this compound in these populations. Finally, this compound may have applications in the treatment of epilepsy and other seizure disorders. Further studies are needed to determine the optimal dosage and duration of treatment for these conditions.

Synthesis Methods

[1-[3-(2-chlorophenyl)propanoyl]-4-(2-phenylethyl)-4-piperidinyl]methanol can be synthesized using a multi-step process that involves the reaction of various chemicals. The synthesis begins with the reaction of 2-phenylethylamine with 2-chloroacetyl chloride, which results in the formation of 1-(2-chloroacetyl)-2-phenylethylamine. This compound is then reacted with 3-(2-chlorophenyl)propanoic acid to form this compound. The final product is then purified using various techniques such as column chromatography and recrystallization.

properties

IUPAC Name

3-(2-chlorophenyl)-1-[4-(hydroxymethyl)-4-(2-phenylethyl)piperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28ClNO2/c24-21-9-5-4-8-20(21)10-11-22(27)25-16-14-23(18-26,15-17-25)13-12-19-6-2-1-3-7-19/h1-9,26H,10-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPKMVEILZQJJQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(CCC2=CC=CC=C2)CO)C(=O)CCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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